molecular formula C19H16ClFN4O2S B11511541 N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide

N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11511541
M. Wt: 418.9 g/mol
InChI Key: GNLWYCZSJMKWES-LPAWSXNWSA-N
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Description

N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine and 4-fluorobenzaldehyde. The key steps may involve:

    Condensation Reaction: The reaction between 3-chlorophenylamine and 4-fluorobenzaldehyde under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a thiazinane precursor to form the thiazinane ring.

    Carboxamide Formation: Introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert imine groups to amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products depend on the specific reactions and conditions. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-imino-4-oxo-1,3-thiazinane-6-carboxamide
  • N-(4-fluorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H16ClFN4O2S

Molecular Weight

418.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H16ClFN4O2S/c1-11(12-5-7-14(21)8-6-12)24-25-17(26)10-16(28-19(25)22)18(27)23-15-4-2-3-13(20)9-15/h2-9,16,22H,10H2,1H3,(H,23,27)/b22-19?,24-11+

InChI Key

GNLWYCZSJMKWES-LPAWSXNWSA-N

Isomeric SMILES

C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC(=CC=C2)Cl)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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